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Compound of Interest

Compound Name: 4-Vinylcyclohexene

Cat. No.: B086511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural

confirmation of 4-vinylcyclohexene and its derivatives. Detailed experimental data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

are presented to facilitate structural elucidation and comparison between the parent compound

and its common derivatives, 4-vinylcyclohexene diepoxide and 4-ethylcyclohexene.

Spectroscopic Data Comparison
The structural features of 4-vinylcyclohexene and its derivatives give rise to characteristic

signals in various spectroscopic analyses. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

4-

Vinylcyclohexene
H-1, H-2 (vinyl) 5.65 - 5.75 m -

H-3 (vinyl) 4.90 - 5.05 m -

H-4

(cyclohexene)
5.60 - 5.70 m -

H-5, H-6

(cyclohexene)
1.20 - 2.20 m -

H-7 (allylic) 2.05 - 2.15 m -

H-8 (allylic) 1.75 - 1.85 m -

4-

Vinylcyclohexene

Diepoxide

Epoxide Protons 2.90 - 3.15 m -

Cyclohexane

Protons
1.30 - 2.20 m -

Vinyl Proton

(CH)
5.40 - 5.60 m -

Vinyl Protons

(CH₂)
4.95 - 5.15 m -

4-

Ethylcyclohexen

e

Vinylic Protons 5.50 - 6.00 m -

Allylic Protons 1.80 - 2.20 m -

Ethyl (CH₂) ~1.40 q 7.5

Ethyl (CH₃) ~0.90 t 7.5

Cyclohexene

Protons
1.20 - 1.60 m -
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Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Carbon Assignment Chemical Shift (δ, ppm)

4-Vinylcyclohexene C=C (vinyl) 143.8, 112.4

C=C (cyclohexene) 126.9, 126.1

CH (allylic) 37.7

CH₂ (cyclohexene) 31.1, 28.5, 24.9

4-Vinylcyclohexene Diepoxide Epoxide Carbons 50.0 - 53.0

Cyclohexane Carbons 25.0 - 35.0

Vinyl Carbons 138.0, 115.0

4-Ethylcyclohexene C=C (cyclohexene) ~127.0

Allylic Carbons ~30.0 - 40.0

Ethyl (CH₂) ~29.0

Ethyl (CH₃) ~12.0

Cyclohexene Carbons ~25.0 - 30.0

Table 3: Characteristic IR Absorption Bands
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Compound Functional Group Absorption Range (cm⁻¹)

4-Vinylcyclohexene
=C-H stretch (vinyl &

cyclohexene)
3080 - 3010

C-H stretch (alkane) 2960 - 2850

C=C stretch (vinyl &

cyclohexene)
1650 - 1640

=C-H bend (vinyl) 990, 910

4-Vinylcyclohexene Diepoxide C-H stretch (alkane) 2980 - 2880

Epoxide C-O stretch ~1250, ~850-950

C=C stretch (vinyl) ~1645

=C-H bend (vinyl) ~990, ~915

4-Ethylcyclohexene =C-H stretch (cyclohexene) ~3020

C-H stretch (alkane) 2960 - 2850

C=C stretch (cyclohexene) ~1650

Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization)
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Compound
Molecular Ion (M⁺)
[m/z]

Key Fragment Ions
[m/z]

Fragmentation
Pathway

4-Vinylcyclohexene 108 79, 54, 39

Retro-Diels-Alder

reaction (loss of

ethylene, C₂H₄) is a

characteristic

fragmentation.

4-Vinylcyclohexene

Diepoxide
140 111, 97, 81, 67

Loss of formyl radical

(CHO), subsequent

ring cleavages.

4-Ethylcyclohexene 110 81, 67, 54

Loss of ethyl radical

(C₂H₅), retro-Diels-

Alder reaction.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds,

and 16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical

parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred

to thousands). Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt

plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatography (GC-MS) system for volatile compounds or by direct infusion for pure

liquids.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass

analyzer.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural

confirmation.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Interpretation

4-Vinylcyclohexene Derivative

NMR Spectroscopy
(¹H, ¹³C)

Provides information on
 C-H framework

IR Spectroscopy

Identifies
functional groups

Mass Spectrometry

Determines molecular
weight and formula

Structure Elucidation
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Complementary Nature of Spectroscopic Data

NMR
(Connectivity,

Stereochemistry)

IR
(Functional Groups)

Complements

MS
(Molecular Formula,

Fragmentation)

Complements

Confirmed Structure

ConfirmsComplements

Confirms

Confirms

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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